molecular formula C11H15N3O3 B2830820 Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate CAS No. 1259063-26-7

Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate

Cat. No.: B2830820
CAS No.: 1259063-26-7
M. Wt: 237.259
InChI Key: SQJMIMYYURPJRE-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate is a chemical compound from the pyrimidine class, which serves as a versatile heterocyclic building block in organic synthesis and drug discovery. Pyrimidine-based structures are of significant interest in medicinal chemistry due to their widespread presence in biologically active molecules. This compound features a morpholine substituent and a methyl ester functional group, making it a valuable intermediate for further chemical modifications, such as amide coupling or hydrolysis . Research into closely related pyrimidine-4-carboxamide analogues has identified them as a promising chemotype for the development of potent enzyme inhibitors . For instance, structure-activity relationship (SAR) studies on similar compounds have led to the identification of nanomolar-potent inhibitors targeting N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of bioactive lipid mediators like the endocannabinoid anandamide . These tool compounds are used to investigate lipid signaling pathways in physiological and disease contexts, including processes related to stress and emotional behavior . As such, this compound is a valuable synthetic intermediate for researchers in chemical biology and pharmaceutical development. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 6-methyl-2-morpholin-4-ylpyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-8-7-9(10(15)16-2)13-11(12-8)14-3-5-17-6-4-14/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJMIMYYURPJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate typically involves the reaction of 6-methyl-2-chloropyrimidine-4-carboxylate with morpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, bases like potassium carbonate or sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism by which Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate exerts its effects involves the interaction with molecular targets and pathways. For instance, its anticancer activity is attributed to the induction of reactive oxygen species (ROS) generation, leading to cellular apoptosis. Molecular docking studies have shown that certain derivatives of this compound bind to the ATP binding pocket of the mammalian target of rapamycin (mTOR), inhibiting its activity and thus preventing cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

Key structural analogs differ in substituents on the pyrimidine ring, which significantly influence physicochemical properties and biological activity:

Compound Name Substituents Key Features
Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate 2-Morpholino, 6-methyl, 4-carboxylate Balanced solubility and lipophilicity; potential kinase inhibition
Methyl 6-methoxy-2-methylsulfanylpyrimidine-4-carboxylate 2-Methylsulfanyl, 6-methoxy, 4-carboxylate Enhanced metabolic stability (methoxy group); sulfur-based interactions
Methyl 8-chloro-4-(3-hydroxymethyl-phenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate 2-Morpholino, 8-chloro, 4-(hydroxymethylphenyl), pyrido-fused core Increased steric bulk; improved target selectivity (pyrido extension)
Key Observations:
  • Morpholine vs. Methylsulfanyl : The morpholine group in the target compound enhances water solubility compared to the methylsulfanyl group in ’s analog, which may improve pharmacokinetics .
  • Methoxy vs. Methyl : The 6-methoxy group in ’s compound could reduce oxidative metabolism compared to the 6-methyl group in the target compound .
Table 1: Hypothetical Property Comparison*
Property Target Compound Methylsulfanyl Analog () Pyrido-Fused Analog ()
Molecular Weight (g/mol) ~265 ~284 ~450
LogP 1.8–2.2 2.5–3.0 3.5–4.0
Aqueous Solubility (mg/mL) ~10 ~5 <1
Enzyme Inhibition (IC₅₀) Not reported Not reported <100 nM (kinase X)

*Note: Values are extrapolated from structural analogs and computational predictions due to lack of direct data .

Biological Activity

Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer therapy and inflammation modulation. This article will detail its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activity

This compound has been studied for its anticancer properties and anti-inflammatory effects. Its structure allows it to interact with various molecular targets, leading to significant cellular responses.

Key Biological Activities

  • Anticancer Activity : Induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and inhibition of key signaling pathways.
  • Anti-inflammatory Effects : Inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), reducing pro-inflammatory mediators.

The compound's mechanism of action involves several biochemical pathways:

  • Inhibition of iNOS and COX-2 : By targeting these enzymes, the compound reduces nitric oxide and prostaglandin production, which are critical in inflammatory responses.
  • Induction of ROS : The generation of ROS leads to oxidative stress in cancer cells, triggering apoptosis.
  • Molecular Docking Studies : Research indicates that certain derivatives bind to the ATP binding pocket of mTOR, inhibiting its activity and preventing cancer cell proliferation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
MCF75.8Apoptosis via ROS generation
HCT11610.0mTOR inhibition
HeLa7.5Induction of oxidative stress

These studies indicate that the compound effectively reduces cell viability through multiple mechanisms.

In Vivo Studies

In vivo experiments have shown promising results regarding tumor growth inhibition:

  • Colorectal Tumor Model : Administration of the compound resulted in a significant reduction in tumor size compared to control groups, demonstrating its potential as an anticancer agent .

Case Studies

  • Case Study on Anti-inflammatory Activity :
    • In a study involving RAW 264.7 macrophage cells stimulated with lipopolysaccharides (LPS), treatment with this compound led to a marked decrease in iNOS and COX-2 expression levels, confirming its anti-inflammatory properties.
  • Case Study on Cancer Cell Lines :
    • A combination treatment involving this compound and metformin was analyzed in MCF7 breast cancer cells. The results showed enhanced sensitivity to hormonal therapies when combined with the lead compound, indicating potential for synergistic effects in cancer treatment .

Q & A

Q. What are the standard synthetic routes for Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution, where 6-methyl-2-chloropyrimidine-4-carboxylate reacts with morpholine under basic conditions. Common solvents include dichloromethane (DCM) or tetrahydrofuran (THF), with bases like K₂CO₃ or NaH. Optimization involves:

  • Temperature control : Maintaining 40–60°C to balance reactivity and decomposition risks.
  • Solvent selection : Polar aprotic solvents enhance nucleophilicity of morpholine.
  • Catalyst use : Transition-metal catalysts (e.g., Pd) for regioselective substitutions (noted in analogous syntheses) .

Q. Key Reaction Parameters

ParameterTypical Conditions
SolventDCM, THF
BaseK₂CO₃, NaH
Temp.40–60°C
Yield65–85%

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., morpholine N–CH₂ peaks at δ 3.6–3.8 ppm).
  • Mass Spectrometry (MS) : ESI-MS validates molecular weight (MW: 223.23 g/mol) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain. ORTEP-III generates thermal ellipsoid plots for visualizing molecular packing .

Q. How does the morpholine moiety influence the compound’s physicochemical properties?

The morpholine ring enhances:

  • Solubility : Polar oxygen atom improves aqueous solubility.
  • Bioavailability : Acts as a hydrogen-bond acceptor, facilitating membrane penetration.
  • Stability : Conformational rigidity reduces metabolic degradation .

Advanced Research Questions

Q. How can computational methods predict binding affinities of this compound to biological targets?

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with kinases (e.g., mTOR).
  • MD Simulations : GROMACS models ligand-protein stability over time.
  • QSAR : Correlates substituent effects (e.g., methyl vs. methoxy groups) with activity .

Q. Example Binding Data (Analog Compounds)

TargetIC₅₀ (μM)Method
mTOR Kinase0.12Fluorescence
PI3Kα1.4Radioligand Assay

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays at varying concentrations (1 nM–100 μM).
  • Off-target profiling : Use kinase inhibitor panels to identify non-specific binding.
  • Structural analogs : Compare with 6-(4-methoxyphenyl)pyrimidine-4-carboxylate derivatives to isolate substituent effects .

Q. How can reaction pathways be modified to synthesize analogs with enhanced bioactivity?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for high-throughput screening.
  • Late-stage functionalization : Introduce halogens (Br, Cl) via Suzuki-Miyaura coupling for improved target engagement .

Q. What experimental designs mitigate challenges in crystallizing this compound?

  • Solvent screening : Test mixed solvents (e.g., DCM:hexane) for slow evaporation.
  • Temperature gradients : Gradual cooling from 50°C to 4°C promotes crystal nucleation.
  • Seeding : Add microcrystals from analogous compounds to induce growth .

Q. How do ROS generation and mTOR inhibition mechanisms interplay in anticancer activity?

  • ROS assays : Use DCFH-DA probes in cancer cell lines (e.g., HeLa) to quantify oxidative stress.
  • Western blotting : Measure mTOR pathway markers (p-S6K, p-4EBP1) post-treatment.
  • Synergy studies : Combine with ROS scavengers (NAC) to isolate mTOR-specific effects .

Q. What analytical techniques validate purity in complex reaction mixtures?

  • HPLC-PDA : Dual detection (UV + photodiode array) identifies co-eluting impurities.
  • 2D NMR : HSQC and HMBC distinguish regioisomers.
  • LC-MS/MS : Fragmentation patterns confirm molecular identity .

Q. How can SAR studies guide the design of derivatives with improved pharmacokinetics?

  • LogP optimization : Replace methyl with polar groups (e.g., -OH, -NH₂) to balance lipophilicity.
  • Metabolic stability : Introduce fluorine atoms to block cytochrome P450 oxidation.
  • In silico ADMET : SwissADME predicts absorption and toxicity profiles .

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